Methyl 2-amino-6-chloroisonicotinate
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Overview
Description
Methyl 2-amino-6-chloroisonicotinate is a chemical compound with the molecular formula C7H7ClN2O2. It is a derivative of isonicotinic acid and contains both amino and chloro functional groups. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-6-chloroisonicotinate can be synthesized through several methods. One common method involves the reaction of methyl 2-amino-6-chloropyridine-4-carboxylate with sodium hydroxide in a mixture of water and tetrahydrofuran (THF) at 0°C. The reaction mixture is then stirred at room temperature for several hours before being acidified with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-chloroisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isonicotinates, while oxidation and reduction can produce different amino or hydroxyl derivatives.
Scientific Research Applications
Methyl 2-amino-6-chloroisonicotinate is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a precursor for developing pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-amino-6-chloroisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-6-chloropyridine-4-carboxylate
- Methyl 2-amino-3-chloropyridine-4-carboxylate
- Methyl 2-amino-5-chloropyridine-4-carboxylate
Uniqueness
Methyl 2-amino-6-chloroisonicotinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
methyl 2-amino-6-chloropyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)4-2-5(8)10-6(9)3-4/h2-3H,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBUXYUDDLFCPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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